molecular formula C9H6N2O4 B3218671 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid CAS No. 1190311-22-8

1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid

Cat. No.: B3218671
CAS No.: 1190311-22-8
M. Wt: 206.15 g/mol
InChI Key: GTPJOBQIMPIFAZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid can be compared with other similar heterocyclic compounds, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
  • 7-Azaindole-3-carboxylic acid

These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-3-10-5-1-2-6(9(14)15)11-7(4)5/h1-3,10H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPJOBQIMPIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244111
Record name 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-22-8
Record name 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
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1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
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Reactant of Route 5
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Reactant of Route 6
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid

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